Indoramin hydrochloride

概要

説明

インドラミン塩酸塩は、主にα1選択的アドレノレセプターアンタゴニストとして使用されるピペリジン系抗アドレナリン薬です。 血管壁や膀胱および前立腺の周囲の筋肉を弛緩させることにより、高血圧症および良性前立腺肥大症の管理に役立つことが知られています .

準備方法

インドラミン塩酸塩は通常、トリプトフォールから合成されます。合成経路には、トリプトフォール由来のブロモエチル化合物による4-ベンザミドピリジンのアルキル化が含まれ、第四級ピリジニウム塩が生成されます。 この中間体は、ラネーニッケル触媒を使用して水素化され、インドラミンが生成されます 。工業生産方法は、同様の合成経路に従い、化合物の純度と有効性を保証しています。

化学反応の分析

インドラミン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムなどの酸化剤を使用して促進できます。

還元: 還元反応には、その合成に見られるように、水素化が含まれることが多いです。

置換: 一般的な試薬には、アルキル化プロセスのためのハロゲン化化合物があります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります.

科学的研究の応用

Pharmacological Mechanism

Indoramin primarily functions as an alpha-1 adrenergic antagonist , which inhibits vasoconstriction mediated by norepinephrine. This action results in vasodilation, leading to decreased blood pressure without causing reflex tachycardia due to its direct myocardial depression effects . Its selectivity for the alpha-1 receptor makes it a valuable agent in treating conditions characterized by excessive sympathetic activity.

Hypertension Management

Indoramin was originally developed as an antihypertensive agent. Clinical trials have demonstrated its effectiveness in reducing blood pressure in patients with essential hypertension. In one study, patients treated with indoramin experienced a significant reduction in mean blood pressure from 180/115 mmHg to 159/98 mmHg . Long-term studies have shown sustained efficacy over periods extending up to 43 months when combined with hydrochlorothiazide, indicating its potential for chronic management of hypertension .

Benign Prostatic Hyperplasia (BPH)

Indoramin is also indicated for the treatment of BPH. Its mechanism of action helps alleviate urinary symptoms by relaxing smooth muscle in the bladder neck and prostate, thereby improving urinary flow rates and reducing nocturia . The typical dosage for BPH management is 20 mg tablets .

Side Effects and Contraindications

Despite its therapeutic benefits, indoramin hydrochloride is associated with several side effects, including:

- Drowsiness

- Dizziness

- Dry mouth

- Nasal congestion

- Hypotension

- Weight gain

These side effects necessitate careful monitoring during treatment, particularly in elderly patients or those with concurrent medications that may exacerbate hypotensive effects .

Case Study: Long-Term Efficacy in Hypertension

A notable study involving twenty-five hypertensive patients treated with indoramin showed significant long-term efficacy. Patients were observed for a mean duration of 13 months, with consistent blood pressure control achieved without major adverse effects reported .

Research on Autonomic Blocking Properties

Quantitative analyses have been conducted to evaluate the autonomic blocking properties of indoramin. One study indicated that indoramin acts as a competitive alpha-adrenoceptor blocker on isolated organs, demonstrating significant inhibition of vasoconstriction responses in guinea-pig models . These findings underscore its potential utility beyond hypertension, suggesting further exploration into its applications in other cardiovascular disorders.

Data Summary Table

| Application | Description | Dosage Form | Key Findings |

|---|---|---|---|

| Hypertension | Reduction of blood pressure in essential hypertension | 20 mg tablets | Significant BP reduction; sustained efficacy over long-term use |

| Benign Prostatic Hyperplasia | Alleviation of urinary symptoms by relaxing bladder neck and prostate | 20 mg tablets | Improved urinary flow rates; reduced nocturia |

| Autonomic Blocking | Competitive alpha-adrenoceptor blocking properties | N/A | Effective inhibition of vasoconstriction in isolated organ studies |

作用機序

インドラミン塩酸塩は、シナプス後α1アドレノレセプターを選択的かつ競合的に阻害することで効果を発揮します。この阻害により、血管平滑筋が弛緩し、末梢抵抗と血圧が低下します。 前立腺では、過形成の筋肉を弛緩させ、尿流量を改善します .

類似化合物との比較

インドラミン塩酸塩は、反射性頻脈を引き起こすことなく、α1アドレノレセプターに特異的に作用することによって特徴付けられます。類似の化合物には、次のものがあります。

プラゾシン: 高血圧症と良性前立腺肥大症に使用される別のα1アドレノレセプターアンタゴニストです。

メチルドパ: 高血圧症に使用されますが、作用機序が異なります。

プロプラノロール: 高血圧症や他の心臓血管疾患に使用されるβ遮断薬です.

インドラミン塩酸塩は、直接的な心筋抑制作用と、有意な反射性頻脈を起こすことなく血圧を管理する能力によって際立っています .

生物活性

Indoramin hydrochloride is a selective alpha-1 adrenergic antagonist primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH). This compound exhibits a range of biological activities that influence cardiovascular function, smooth muscle relaxation, and neurotransmitter modulation. This article delves into its pharmacodynamics, clinical applications, side effects, and relevant research findings.

Pharmacodynamics

Indoramin acts as a competitive antagonist at post-synaptic alpha-1 adrenergic receptors. This mechanism leads to:

- Decreased peripheral resistance : By blocking alpha-1 receptors, indoramin reduces vasoconstriction, thus lowering blood pressure.

- Relaxation of smooth muscle : Particularly in the prostate, this effect alleviates urinary obstruction associated with BPH .

Indoramin's selectivity for alpha-1 receptors means it does not induce reflex tachycardia, a common side effect of non-selective alpha antagonists. Instead, it may cause direct myocardial depression . The pharmacokinetics reveal that indoramin is rapidly absorbed with a half-life of approximately five hours, allowing for effective dosing regimens .

Clinical Applications

Indoramin has been indicated for:

- Hypertension management : It is prescribed to patients with elevated blood pressure due to its vasodilatory effects.

- Benign Prostatic Hyperplasia : Indoramin helps relieve urinary symptoms associated with BPH by relaxing the bladder neck and prostate smooth muscle .

Side Effects

Common side effects reported include:

Serious side effects can include extrapyramidal symptoms and caution is advised in patients with Parkinson's disease or those on monoamine oxidase inhibitors (MAOIs) .

Case Studies and Experimental Observations

- Antidysrhythmic Activity : A study observed the antidysrhythmic effects of indoramin in cats, noting its potential to stabilize cardiac rhythms under experimental conditions. This suggests additional cardiovascular benefits beyond simple antihypertensive action .

- Pharmacokinetic Studies : Research involving radiolabeled indoramin demonstrated that over 90% of plasma indoramin is protein-bound, with significant first-pass metabolism observed. Approximately 35% of the radioactivity was excreted via urine and 46% through feces after multiple doses .

Comparative Data

The following table summarizes key pharmacological properties and clinical indications of this compound:

| Property | Value |

|---|---|

| Chemical Formula | C22H26ClN3O |

| Molar Mass | 383.92 g/mol |

| Half-Life | ~5 hours |

| Bioavailability | Approximately 1 |

| Primary Action | Alpha-1 adrenergic receptor antagonist |

| Indications | Hypertension, BPH |

| Common Side Effects | Drowsiness, dizziness, hypotension |

特性

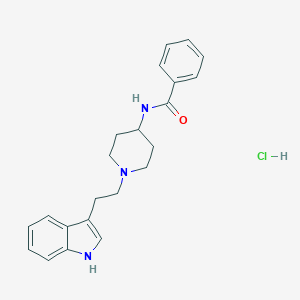

IUPAC Name |

N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O.ClH/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21;/h1-9,16,19,23H,10-15H2,(H,24,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJSFHAKSSWOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046504 | |

| Record name | Indoramin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38821-52-2 | |

| Record name | Benzamide, N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38821-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoramin hydrochloride [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoramin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDORAMIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ0Z3K8W92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Indoramin hydrochloride?

A1: this compound functions as a competitive α1-adrenoceptor antagonist. [, , , ] This means it binds to α1-adrenoceptors, primarily those found in vascular smooth muscle, and prevents the binding of endogenous agonists like norepinephrine. This inhibition leads to vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure. [, , , ]

Q2: How does this compound impact renal function in hypertensive individuals?

A2: Studies show that short-term treatment with this compound can lead to a significant increase in glomerular filtration rate and effective renal plasma flow, accompanied by a decrease in renal vascular resistance. [] This suggests that the drug may improve renal hemodynamics in hypertensive patients.

Q3: Does this compound demonstrate any anti-arrhythmic properties?

A3: Yes, this compound has shown efficacy in reversing severe myocardial conduction disorders and ventricular fibrillation induced by hypothermia in experimental settings. [] It also exhibits protective effects against electrically-induced ventricular fibrillation. [] These anti-arrhythmic properties are thought to stem from its α-adrenoceptor blocking and membrane stabilizing actions. []

Q4: Are there any notable effects of this compound on peripheral blood flow?

A4: this compound has been observed to induce an increase in skin blood flow, particularly to the extremities. [] This effect is likely due to its α-adrenoceptor blocking action on receptors controlling blood flow in these areas. []

Q5: Does this compound interact with other receptor systems besides α-adrenoceptors?

A5: While primarily an α1-adrenoceptor antagonist, this compound exhibits some affinity for other receptors. For instance, it demonstrates potent antihistamine action, satisfying the criteria for competitive antagonism. [] It also antagonizes 5-hydroxytryptamine (serotonin) on the rat isolated fundus and ileum. [] Notably, it lacks significant β-adrenoceptor blocking or anticholinergic activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。